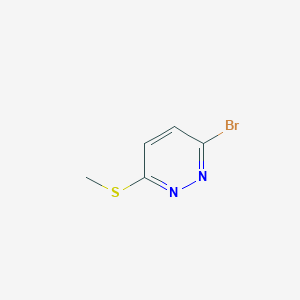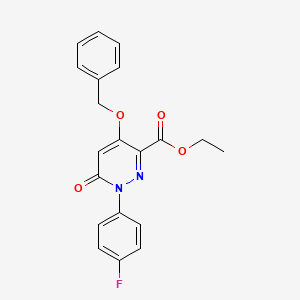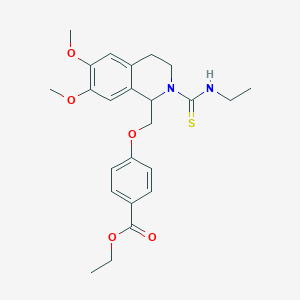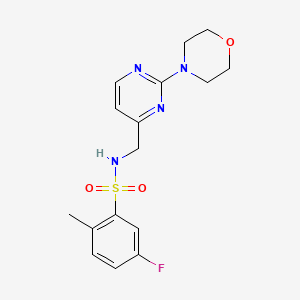![molecular formula C21H26N2O2 B2861636 8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2195938-28-2](/img/structure/B2861636.png)
8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound, also known as Bicyclopyrone, is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolic pathway of tyrosine, a type of amino acid. By inhibiting HPPD, Bicyclopyrone disrupts the normal metabolic processes in plants .
Mode of Action
Bicyclopyrone acts by inhibiting the activity of HPPD, which leads to the destruction of chlorophyll in plants . This mode of action is shared with several other herbicide active ingredients . The inhibition of HPPD prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a precursor to plastoquinone and tocopherols, which are vital for the photosynthesis process and the plant’s growth .
Biochemical Pathways
The affected biochemical pathway is the tyrosine degradation pathway. By inhibiting HPPD, Bicyclopyrone disrupts the conversion of tyrosine to fumarate and acetoacetate, which are then used in the Krebs cycle for energy production . This disruption leads to a deficiency in the downstream products, causing a halt in the plant’s growth and eventually leading to the plant’s death .
Pharmacokinetics
Bicyclopyrone is rapidly absorbed, with times to reach maximum concentrations in blood and plasma (Tmax) being 1–2 hours at low and high doses . Independent of dose and route of administration, the compound’s radioactivity declines rapidly in a biphasic pattern . The majority of administered radioactivity is excreted in the urine within 24 hours (>80%), and excretion is nearly complete by 7 days after a single dose (98–99%) . There is no evidence of bioaccumulation following repeated dosing .
Result of Action
The result of Bicyclopyrone’s action is the destruction of chlorophyll in plants, leading to the cessation of photosynthesis . This results in the plant’s inability to produce the energy it needs to grow, leading to the plant’s death .
Action Environment
Bicyclopyrone is highly soluble in water and non-volatile . It can be persistent in both soil and aquatic systems . Environmental factors such as soil type, rainfall, temperature, and pH can influence the compound’s action, efficacy, and stability . For instance, heavy rainfall can wash the herbicide into water bodies, affecting its efficacy on targeted weeds and potentially impacting non-target aquatic organisms .
特性
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(15-7-10-20(22-13-15)25-19-3-1-2-4-19)23-17-8-9-18(23)12-16(11-17)14-5-6-14/h7,10,13,17-19H,1-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHSLRXRRBLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3C4CCC3CC(=C5CC5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)
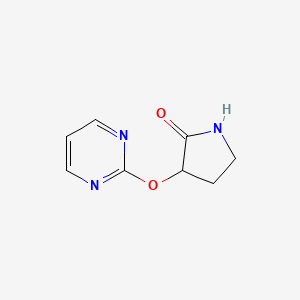
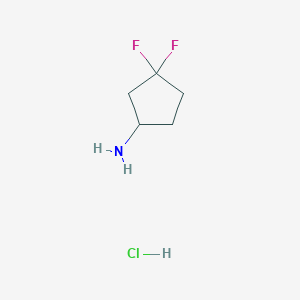
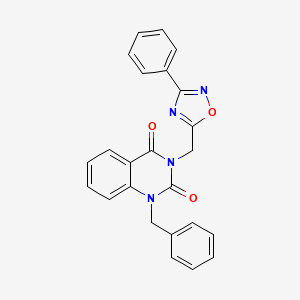
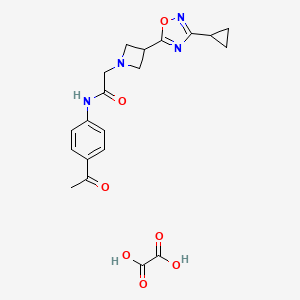
![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2861562.png)
![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)
